2-(Tert-butylamino)-1-cyclopropylethan-1-one
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Overview
Description
2-(Tert-butylamino)-1-cyclopropylethan-1-one is an organic compound that features a cyclopropyl group attached to an ethanone backbone, with a tert-butylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylamino)-1-cyclopropylethan-1-one typically involves the reaction of cyclopropyl ketone with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylamino)-1-cyclopropylethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The tert-butylamino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketone derivatives, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
2-(Tert-butylamino)-1-cyclopropylethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(Tert-butylamino)-1-cyclopropylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, similar compounds have been shown to interact with beta-adrenergic receptors, influencing intracellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butylamino)ethanol: This compound shares the tert-butylamino group but has an ethanol backbone instead of a cyclopropyl group.
2-(Tert-butylamino)ethyl methacrylate: This compound is used in polymer chemistry and has a methacrylate group attached to the tert-butylamino group.
Uniqueness
2-(Tert-butylamino)-1-cyclopropylethan-1-one is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-cyclopropylethanone |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)10-6-8(11)7-4-5-7/h7,10H,4-6H2,1-3H3 |
InChI Key |
LXTUOOWDXIATAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(=O)C1CC1 |
Origin of Product |
United States |
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